An In--Depth Technical Guide to the Chemical Properties of 1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine
An In--Depth Technical Guide to the Chemical Properties of 1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine. This molecule is a secondary amine featuring a unique combination of a chiral phenyl-substituted allyl amine backbone and a thiophene moiety.[1][2] While specific experimental data for this compound is sparse in public literature, this document synthesizes information from established chemical principles and data on analogous structures to present a robust profile for researchers in medicinal chemistry and materials science. We will explore its structural features, propose a viable synthetic route via reductive amination, predict its spectroscopic signature, and discuss its reactivity profile. The guide culminates in an evaluation of its potential as a scaffold in drug discovery, drawing parallels with other biologically active thiophene-containing compounds.[3][4][5]
Chemical Identity and Structural Elucidation
1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine is a structurally distinct organic compound containing multiple functional groups that dictate its chemical behavior. Its identity is established by the following identifiers.
| Identifier | Value | Source |
| IUPAC Name | 1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine | Internal Convention |
| Synonym | (1-Phenyl-but-3-enyl)-thiophen-2-ylmethyl-amine | [6] |
| CAS Number | 436088-65-2 | [6][7][8] |
| Molecular Formula | C₁₅H₁₇NS | [8] |
| Molecular Weight | 243.37 g/mol | [8] |
Structural Breakdown
The molecule's architecture integrates three key components:
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Chiral Allylamine Core: The 1-phenylbut-3-en-1-amine backbone contains a stereocenter at the C1 carbon, which is bonded to the phenyl group, the nitrogen, a hydrogen atom, and the rest of the butyl chain. This chirality implies the existence of (R) and (S) enantiomers, which may exhibit different biological activities.
-
Phenyl Group: A stable aromatic ring directly attached to the chiral center. It influences the steric and electronic properties of the amine.
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Thiophen-2-ylmethyl Substituent: A thiophene ring, an electron-rich heteroaromatic system, is linked to the amine nitrogen via a methylene (-CH₂-) bridge. This moiety is a well-known pharmacophore found in numerous pharmaceuticals.[3]
Caption: 2D Structure of 1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this specific molecule are not widely published. The table below presents predicted values based on its structure, which are useful for guiding experimental design.
| Property | Predicted Value / Observation | Justification |
| Physical State | Likely a viscous oil or low-melting solid at STP. | Based on its molecular weight and non-planar structure. |
| Boiling Point | > 300 °C (Estimated) | High molecular weight and presence of polar amine group. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, DCM, ethyl acetate). | The large hydrophobic backbone (C₁₅) dominates the polarity of the secondary amine. |
| pKa (Conjugate Acid) | ~9.0 - 10.0 (Estimated) | Typical for a secondary alkyl amine, slightly reduced by the proximity of the phenyl group. |
| LogP | ~4.1 - 4.5 (Estimated) | Indicates high lipophilicity, relevant for membrane permeability in biological systems. |
Synthesis and Purification
The synthesis of secondary amines is a cornerstone of organic chemistry. For 1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine, the most logical and efficient approach is a one-pot reductive amination.
Retrosynthetic Analysis & Strategy
The target molecule can be disconnected at the C-N bond formed between the amine nitrogen and the butenyl backbone. This retrosynthetic step reveals two primary starting materials: thiophen-2-ylmethylamine and 1-phenylbut-3-en-1-one . The synthesis proceeds by forming an intermediate imine/enamine, which is then reduced in situ to the target secondary amine. This strategy is highly efficient and avoids the isolation of the unstable imine intermediate.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis via reductive amination.
Detailed Experimental Protocol
Objective: To synthesize 1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine.
Materials:
-
1-phenylbut-3-en-1-one (1.0 eq)
-
Thiophen-2-ylmethylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Glacial Acetic Acid (catalytic, ~5 mol%)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
To a stirred solution of 1-phenylbut-3-en-1-one (1.0 eq) in anhydrous DCM (approx. 0.2 M), add thiophen-2-ylmethylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: NaBH(OAc)₃ is chosen as the reducing agent because it is mild, tolerant of the slightly acidic conditions required for iminium formation, and selectively reduces the iminium ion over the starting ketone, minimizing side reactions.[9]
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to afford the pure product.
Predicted Spectroscopic Profile
Characterization of the final product is essential for confirming its identity and purity. The following is a predicted spectroscopic profile based on the molecule's structure.
¹H NMR Spectroscopy
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| Phenyl-H | 7.20 - 7.40 | m | 5H |
| Thiophene-H | 6.90 - 7.20 | m | 3H |
| -CH=CH₂ | 5.70 - 5.90 | ddt | 1H |
| -CH=CH ₂ | 5.00 - 5.20 | m | 2H |
| Ph-CH -N | ~4.00 | t | 1H |
| N-CH ₂-Thiophene | ~3.80 | s | 2H |
| N-CH-CH ₂-CH= | ~2.40 | t | 2H |
| NH (amine) | 1.5 - 2.5 | br s | 1H |
¹³C NMR Spectroscopy
| Carbon Assignment | Predicted δ (ppm) |
| Phenyl C (quaternary) | ~145 |
| Thiophene C (quaternary) | ~142 |
| -C H=CH₂ | ~135 |
| Phenyl CH | 126 - 129 |
| Thiophene CH | 123 - 127 |
| -CH=C H₂ | ~118 |
| Ph-C H-N | ~60 |
| N-C H₂-Thiophene | ~48 |
| N-CH-C H₂-CH= | ~40 |
Infrared (IR) Spectroscopy
| Frequency (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3400 | N-H Stretch (weak) | Secondary Amine |
| 3010 - 3100 | C-H Stretch | Aromatic & Vinylic |
| 2850 - 2960 | C-H Stretch | Aliphatic |
| ~1640 | C=C Stretch | Alkene |
| 1450 - 1600 | C=C Stretch | Aromatic Rings |
| ~1100 | C-N Stretch | Amine |
Mass Spectrometry
-
Molecular Ion (M⁺): Expected at m/z = 243.
-
Key Fragments: Fragmentation is likely to occur via cleavage alpha to the nitrogen and phenyl group. Expect to see major fragments corresponding to the loss of the thiophen-2-ylmethyl radical (m/z = 146) and the tropylium cation (m/z = 91).
Chemical Reactivity and Potential Transformations
The molecule's diverse functional groups make it a versatile platform for further chemical modification.
Caption: Key reactive sites on the target molecule.
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Site A (Secondary Amine): As a typical secondary amine, the nitrogen is basic and nucleophilic.[1][2] It can be protonated with acid to form water-soluble ammonium salts, acylated to form amides, or further alkylated to yield tertiary amines.
-
Site B (Alkene): The terminal double bond is susceptible to a range of electrophilic addition reactions. This includes catalytic hydrogenation to the saturated butyl analog, halogenation (e.g., with Br₂), or oxidation to form a diol.
-
Site C (Thiophene Ring): The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution, primarily at the C5 position, which is electronically activated by the alkyl substituent at C2.
Potential Applications in Drug Development
While no specific biological activity has been reported for 1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine, its structural motifs are prevalent in pharmacologically active compounds.
-
Thiophene Derivatives: The thiophene ring is a bioisostere of the phenyl ring and is a key component in drugs with anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[4][5][10]
-
Mannich Bases and Analogues: The core amine structure is related to Mannich bases, which are known to exhibit a wide range of biological activities, including cytotoxicity against cancer cell lines like PC-3.[11][12]
-
Neurotransmitter Analogues: The general phenethylamine scaffold is a foundational structure for many psychoactive compounds and monoamine releasing agents.[13] The unique substitutions in this molecule could modulate its interaction with biogenic amine transporters or receptors.
Given this context, the title compound represents a promising scaffold for lead optimization in drug discovery programs targeting cancer, inflammation, or neurological disorders. Its high lipophilicity suggests good potential for crossing biological membranes.
Toxicological Profile: No toxicological data is currently available. Standard laboratory precautions, including the use of personal protective equipment (PPE) and handling in a well-ventilated fume hood, are required. A full safety data sheet (SDS) should be consulted if available from a commercial supplier.
Conclusion
1-phenyl-N-(thiophen-2-ylmethyl)but-3-en-1-amine is a chiral, multi-functional molecule with significant potential for synthetic elaboration and application in medicinal chemistry and materials science. This guide has outlined its fundamental chemical identity, proposed a robust and practical synthetic protocol, predicted its key spectroscopic features for characterization, and analyzed its reactivity. The convergence of its chiral amine backbone, phenyl group, and thiophene moiety makes it a compelling candidate for further investigation and development. Future research should focus on the experimental validation of the properties outlined herein, resolution of its enantiomers, and screening for biological activity.
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